4-(Hexane-1-sulfonyl)-butylamine
Description
Evolution of Alkanesulfonyl Amine Chemistry in Contemporary Organic Synthesis
The chemistry of sulfonamides has been a cornerstone of medicinal chemistry since the discovery of sulfa drugs. quora.com Initially, the focus was predominantly on arylsulfonamides. However, in recent decades, alkanesulfonyl amines have garnered increasing interest. This shift is driven by the quest for novel molecular scaffolds with diverse physicochemical properties. The replacement of an aryl group with an alkyl chain can significantly alter a molecule's polarity, lipophilicity, and metabolic stability, offering a valuable strategy in drug design and materials science.
The development of new synthetic methodologies has been a primary driver in the evolution of this field. nih.gov Early methods often relied on the reaction of alkanesulfonyl chlorides with amines, which could be harsh and lack broad functional group tolerance. nih.gov Contemporary organic synthesis now offers a range of milder and more efficient protocols, expanding the accessibility and diversity of alkanesulfonyl amine structures.
Structural Context of 4-(Hexane-1-sulfonyl)-butylamine within the Broader Alkanesulfonamide Research Spectrum
This compound is a specific example of a primary N-alkylalkanesulfonamide. Its structure consists of a butylamine (B146782) moiety linked via its nitrogen atom to a hexane-1-sulfonyl group. This places it within a class of compounds that are being investigated for their unique structural and electronic properties.
Methodological Advancements Driving Current Investigations in Alkane Sulfonyl Amine Chemistry
Recent years have witnessed significant progress in the methods used to synthesize and analyze alkanesulfonyl amines. Modern synthetic routes offer greater efficiency and substrate scope compared to traditional methods. organic-chemistry.org For instance, the development of catalytic systems for the direct aminosulfonylation of alkyl fragments has provided more direct access to these compounds. organic-chemistry.org Furthermore, methods utilizing sulfinate salts as precursors offer an alternative to the often-corrosive sulfonyl chlorides. nih.gov
In parallel, advancements in analytical techniques have been crucial for the characterization and study of these compounds. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful tools for the separation and purification of sulfonamides. oup.comnih.govnih.gov Spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are indispensable for structural elucidation, providing detailed information about the molecular framework and the electronic environment of the constituent atoms. rsc.orgripublication.com Mass spectrometry (MS) is routinely used for accurate molecular weight determination and fragmentation analysis. nih.gov
Illustrative Data Tables
Given the limited specific experimental data for this compound in public literature, the following tables provide general physicochemical and spectroscopic properties for representative related compounds and the key functional groups.
Table 1: General Physicochemical Properties of a Representative Alkanesulfonamide and Butylamine
| Property | Methanesulfonamide (B31651) | n-Butylamine |
| Molecular Formula | CH₅NO₂S | C₄H₁₁N |
| Molecular Weight | 95.12 g/mol | 73.14 g/mol |
| Appearance | White crystalline solid | Colorless liquid |
| Boiling Point | 240-243 °C (decomposes) | 77-79 °C |
| Melting Point | 89-91 °C | -49 °C |
| Solubility in Water | Soluble | Miscible |
This table presents general data for methanesulfonamide and n-butylamine to provide context for the functional moieties within this compound.
Table 2: Typical Spectroscopic Data for Functional Groups in this compound
| Functional Group | IR Absorption (cm⁻¹) | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |
| N-H (Sulfonamide) | 3300-3230 (stretch) | 5.0-8.0 (broad singlet) | - |
| S=O (Sulfonamide) | 1350-1300 & 1160-1120 (asymmetric & symmetric stretch) | - | - |
| C-H (Alkyl) | 2960-2850 (stretch) | 0.8-1.7 | 10-40 |
| C-N (Amine) | 1250-1020 (stretch) | 2.5-3.0 (protons on carbon adjacent to N) | 30-50 |
| N-H (Primary Amine) | 3400-3250 (two bands) | 0.5-5.0 (broad singlet) | - |
This table provides typical ranges for spectroscopic data for the functional groups present in this compound based on general principles of spectroscopy. rsc.orgripublication.com
Structure
3D Structure
Properties
IUPAC Name |
4-hexylsulfonylbutan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23NO2S/c1-2-3-4-6-9-14(12,13)10-7-5-8-11/h2-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPRKASKIKNFFJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)CCCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations and Reaction Pathways of 4 Hexane 1 Sulfonyl Butylamine and Analogues
Nucleophilic Reactivity and Derivatization at the Amine Functionality of Sulfonamides
The primary amine group in 4-(hexane-1-sulfonyl)-butylamine is a key site for nucleophilic reactions, owing to the lone pair of electrons on the nitrogen atom. libretexts.orgchemguide.co.uk This inherent nucleophilicity allows for a variety of derivatization reactions, which are fundamental in modifying the compound's structure and properties.
Acylation: The amine functionality readily undergoes acylation when treated with acylating agents like acid chlorides or anhydrides. This reaction typically proceeds in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the acid byproduct. semanticscholar.org The use of metal hydrogen sulfates, for instance, has been shown to catalyze the N-acylation of primary sulfonamides under solvent-free conditions, with high yields. researchgate.net N-acylbenzotriazoles also serve as effective reagents for the acylation of sulfonamides in the presence of a base like sodium hydride, accommodating a range of acyl groups. semanticscholar.org
Alkylation: Alkylation of the primary amine leads to the formation of secondary and tertiary amines. The reaction with alkyl halides can be complex, often resulting in a mixture of products due to the newly formed secondary amine also being nucleophilic. chemguide.co.ukmsu.edu To achieve mono-alkylation, specific strategies are employed, such as the use of a "borrowing hydrogen" approach with alcohols as alkylating agents, catalyzed by transition metal complexes like those of manganese or iridium. researchgate.netacs.org This method has demonstrated high efficiency for the mono-N-alkylation of a diverse range of sulfonamides with primary alcohols, yielding excellent results. acs.org Another approach involves the alkylation with trichloroacetimidates under thermal conditions, which does not require a catalyst. nih.gov
Reaction with Aldehydes and Ketones: The primary amine can react with aldehydes and ketones to form imines (Schiff bases) through a condensation reaction. researchgate.net This process is often catalyzed by an acid. Furthermore, direct α-amination of ketones with primary sulfonamides can be achieved under oxidative conditions using an iron catalyst, leading to the formation of α-amino ketones. acs.org In some cases, the reaction of primary sulfonamides with aliphatic aldehydes can lead to the synthesis of α-sulfonamido acetals. rsc.org Theoretical studies on related systems have shown that the reaction proceeds through an enamine intermediate, and the transition state is stabilized by hydrogen bonding. nih.gov
Interactive Table: Derivatization Reactions at the Amine Functionality of Sulfonamide Analogues
| Reaction Type | Reagent/Catalyst | Product Type | Typical Yield (%) | Reference |
| Acylation | Acid Anhydrides / Al(HSO₄)₃ | N-Acylsulfonamide | 70-96 | researchgate.net |
| Acylation | N-Acylbenzotriazoles / NaH | N-Acylsulfonamide | 76-100 | semanticscholar.org |
| Alkylation | Alcohols / Mn(I) PNP Pincer Catalyst | Mono-N-alkylated Sulfonamide | ~85 (average) | acs.org |
| Alkylation | Trichloroacetimidates (thermal) | N-Alkylated Sulfonamide | 70-79 | nih.gov |
| Condensation | Aldehydes / P₂O₅/SiO₂ | N-Sulfonyl Imine | High to Excellent | researchgate.net |
| α-Amination | Ketones / Iron Catalyst (oxidative) | α-Amino Ketone | 55-88 | acs.org |
Transformations Involving the Sulfonyl Group within Alkane Sulfonyl Amine Frameworks
While the sulfonyl group is generally stable, it can undergo specific transformations, often under reductive conditions. These reactions are significant as they can alter the core structure of the alkanesulfonamide.
Reduction: The sulfonyl group in sulfonamides is notably resistant to reduction. However, under specific and often harsh conditions, it can be reduced. For instance, some sulfonamides can be reduced to sulfinamides. psu.edu The use of strong reducing agents is typically required. psu.edustrath.ac.uk A photocatalytic system using benzimidazolium aryloxide betaines and a hydride donor has been developed for the desulfonylation of N-sulfonyl compounds under visible light. acs.org
Desulfonylation: This process involves the complete removal of the sulfonyl group and is a key transformation in synthetic chemistry where the sulfonyl group is used as a temporary activating or protecting group. wikipedia.orgresearchgate.net Reductive desulfonylation can be achieved using various reagents, including active metals like sodium amalgam or samarium(II) iodide. wikipedia.org Radical-based methods have also emerged as powerful tools for C-S bond cleavage in desulfonylation reactions. acs.org In some biological systems, such as with Pseudomonas aeruginosa, aliphatic sulfonates can be desulfonated to their corresponding carboxylic acids. nih.gov
Interfacial Reaction Dynamics in Sulfonamide Synthesis
The synthesis of sulfonamides, particularly from sulfonyl chlorides and amines, can be significantly influenced by the reaction environment, especially in multiphasic systems.
Phase-Transfer Catalysis: Interfacial reaction dynamics are prominent in sulfonamide synthesis when employing phase-transfer catalysis (PTC). researchgate.netdntb.gov.uanih.govresearchgate.net In a typical biphasic system (e.g., aqueous/organic), the deprotonated sulfonamide or the amine nucleophile is transferred from the aqueous phase to the organic phase by a phase-transfer catalyst, often a quaternary ammonium (B1175870) salt. This allows the reaction with the sulfonyl chloride, which is soluble in the organic phase, to proceed. This technique can enhance reaction rates and allows for the use of a wider range of reaction conditions. For instance, enantioselective alkylation at the sulfur atom of related sulfenamides has been achieved using chiral phase-transfer catalysts, highlighting the control that can be exerted at the interface. researchgate.netdntb.gov.uanih.govresearchgate.net
Elucidation of Reaction Kinetics and Thermodynamic Profiles for Alkane Sulfonyl Amine Systems
Understanding the kinetics and thermodynamics of reactions involving alkanesulfonamides provides insight into reaction feasibility and mechanism.
Reaction Kinetics: The formation of sulfonyl chlorides, precursors to sulfonamides, has been studied in continuous flow systems. These studies have revealed complex kinetic profiles, sometimes with unusual sigmoidal behavior, and have helped to identify reaction intermediates, providing a deeper understanding of the reaction mechanism. rsc.org The reaction between a sulfonyl chloride and an amine is generally a rapid process. nih.gov Kinetic analysis of the alkylation of amines has shown that these reactions often proceed via an SN2 mechanism. researchgate.net
Interactive Table: Thermodynamic Data for Analogous Sulfonation Reactions
| Reactant | Gibbs Free Energy (ΔG) (kJ/mol) | Enthalpy (ΔH) (kJ/mol) | Entropy (ΔS) (J/mol·K) | Reference |
| C₇-C₁₈ Alkylbenzenes | -185 to -235 | Data not specified | Data not specified | sapub.org |
| Linear C₉-C₁₄ Alkylbenzenes | -225 to -228 | Data not specified | Data not specified | sapub.org |
| Isostructured C₉-C₁₄ Alkylbenzenes | ~ -228.3 | Data not specified | Data not specified | sapub.org |
Analytical and Spectroscopic Characterization Methodologies for Alkane Sulfonyl Amine Structures
Application of Advanced Spectroscopic Techniques for Comprehensive Structural Elucidation
High-resolution NMR spectroscopy, including ¹H NMR and ¹³C NMR, is indispensable for mapping the carbon-hydrogen framework of 4-(Hexane-1-sulfonyl)-butylamine.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the different proton environments in the hexyl and butyl chains. The chemical shifts are influenced by the electron-withdrawing sulfonyl group and the electron-donating amino group. Protons alpha to the sulfonyl group will be shifted downfield, as will the protons alpha to the amine. The integration of these signals provides a quantitative measure of the number of protons in each environment, and the splitting patterns (multiplicity) reveal the number of adjacent protons, which is crucial for confirming the connectivity of the alkyl chains.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides information on the number of distinct carbon environments. Similar to ¹H NMR, the chemical shifts of the carbon atoms are influenced by the neighboring functional groups. Carbons directly attached to the electron-withdrawing sulfonyl group and the nitrogen of the amine group will appear at a lower field (higher ppm value) compared to the other aliphatic carbons in the hexyl and butyl chains.
A predicted ¹H and ¹³C NMR data table for this compound is presented below. These chemical shifts are estimated based on the analysis of similar alkyl sulfonyl and aminoalkane structures.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Predicted ¹H NMR Data | |||
|---|---|---|---|
| Position | Chemical Shift (ppm) | Multiplicity | Integration |
| -SO₂-CH₂- (Hexyl) | ~3.0 - 3.2 | triplet | 2H |
| -CH₂-NH₂ (Butyl) | ~2.7 - 2.9 | triplet | 2H |
| -NH₂ | ~1.5 - 2.5 (broad) | singlet | 2H |
| Alkyl Chain Protons | ~0.8 - 1.8 | multiplets | 20H |
| Predicted ¹³C NMR Data | |||
| Position | Chemical Shift (ppm) | ||
| -SO₂-CH₂- (Hexyl) | ~55 - 60 | ||
| -CH₂-NH₂ (Butyl) | ~40 - 45 | ||
| Alkyl Chain Carbons | ~13 - 35 |
Infrared spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the sulfonamide and amine functionalities.
Key expected vibrational frequencies are:
N-H Stretching: The primary amine group (-NH₂) will typically exhibit two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations.
S=O Stretching: The sulfonyl group (-SO₂) will show strong, characteristic absorption bands for asymmetric and symmetric stretching, typically in the ranges of 1300-1350 cm⁻¹ and 1140-1160 cm⁻¹, respectively. nih.govznaturforsch.com
C-H Stretching: Aliphatic C-H stretching vibrations will be observed in the region of 2850-2960 cm⁻¹.
N-H Bending: The N-H bending (scissoring) vibration of the primary amine may be observed around 1590-1650 cm⁻¹.
Table 2: Characteristic Infrared Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 | Medium |
| -SO₂- | Asymmetric Stretch | 1300 - 1350 | Strong |
| -SO₂- | Symmetric Stretch | 1140 - 1160 | Strong |
| -CH₂-, -CH₃ | C-H Stretch | 2850 - 2960 | Strong |
| -NH₂ | N-H Bend | 1590 - 1650 | Medium |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural confirmation. For this compound, techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) can be employed.
The mass spectrum is expected to show a molecular ion peak ([M+H]⁺ in ESI) corresponding to the molecular weight of the compound. The fragmentation pattern will likely involve cleavage of the C-S and S-N bonds, as well as fragmentation of the alkyl chains. Common fragmentation pathways for sulfonamides can include the loss of SO₂. nih.govresearchgate.net The fragmentation of the alkyl chains often results in a series of peaks separated by 14 Da, corresponding to the loss of CH₂ units.
Table 3: Plausible Mass Spectrometry Fragmentation for this compound
| m/z Value | Possible Fragment Ion | Fragmentation Pathway |
|---|---|---|
| [M+H]⁺ | [C₁₀H₂₄NO₂S]⁺ | Molecular ion |
| [M+H - 64]⁺ | [C₁₀H₂₄N]⁺ | Loss of SO₂ |
| Variable | Alkyl chain fragments | Cleavage of C-C bonds in hexyl and butyl chains |
Chromatographic Separation Techniques and Purity Assessment of Alkane Sulfonyl Amine Compounds
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most commonly employed techniques.
HPLC is a versatile technique for the separation and quantification of non-volatile and thermally labile compounds. For an alkane sulfonyl amine, reversed-phase HPLC is a suitable method.
Stationary Phase: A C18 or C8 column is typically used, where the non-polar stationary phase interacts with the alkyl chains of the analyte.
Mobile Phase: A mixture of water and an organic solvent, such as acetonitrile or methanol, is commonly used as the mobile phase. The polarity of the mobile phase can be adjusted to achieve optimal separation. A gradient elution, where the composition of the mobile phase is changed over time, may be necessary for complex mixtures.
Detection: Since this compound lacks a strong chromophore, direct UV detection may not be very sensitive. Alternative detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used. Derivatization of the amine group with a UV-active or fluorescent tag can also significantly enhance detection sensitivity. sigmaaldrich.com
Table 4: Exemplary HPLC Method Parameters for the Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Begin with a low percentage of B, increasing to a high percentage over time |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or Mass Spectrometer |
Gas chromatography is suitable for the analysis of volatile and thermally stable compounds. While primary amines can be analyzed directly by GC, they often exhibit peak tailing due to their polarity and interaction with the stationary phase. Derivatization is a common strategy to improve the chromatographic behavior of amines.
Derivatization: The primary amine group of this compound can be derivatized to a less polar and more volatile derivative, for example, by acylation or silylation. This reduces peak tailing and improves separation efficiency.
Stationary Phase: A non-polar or mid-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is often used.
Detection: A Flame Ionization Detector (FID) can be used for the detection of the derivatized analyte. For higher sensitivity and selectivity, a Mass Spectrometer (GC-MS) is the preferred detector.
The purity of this compound can be determined by calculating the peak area percentage of the main component in the chromatogram obtained from either HPLC or GC analysis.
Computational Chemistry and Theoretical Modeling of Alkanesulfonyl Amine Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation for Sulfonamide Formation
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. nih.gov It has been widely applied to study various aspects of sulfonamide chemistry, from the analysis of geometrical parameters and frontier molecular orbitals (FMO) to the prediction of chemical reactivity and stability. doaj.org
The formation of sulfonamides, a critical reaction in organic synthesis, can be mechanistically elucidated using DFT calculations. These studies often focus on the reaction between a sulfonyl chloride and an amine. For a molecule like 4-(Hexane-1-sulfonyl)-butylamine, the synthesis would typically involve the reaction of hexane-1-sulfonyl chloride with butylamine (B146782). DFT can be employed to model the reaction pathway, identifying key transition states and intermediates.
Control experiments and DFT calculations have been utilized to gain insight into the reaction mechanisms of sulfonamide synthesis. rsc.org For instance, in the oxidative coupling of thiols and amines to form sulfonamides, DFT can help to identify key intermediates, such as thiosulfonates, in the catalytic cycle. rsc.org
A general two-step mechanism for sulfonamide formation from sulfonyl chlorides and primary amines is often considered:
Nucleophilic Attack: The nitrogen atom of the amine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a tetrahedral intermediate.
Chloride Ion Elimination: The intermediate then eliminates a chloride ion to form the sulfonamide.
DFT calculations can provide the activation energies for each step, allowing for the determination of the rate-determining step. The molecular electrostatic potential (MEP) can be calculated to identify the electrophilic and nucleophilic sites within the reactants, further supporting the proposed mechanism. doaj.org Additionally, Natural Bond Orbital (NBO) analysis can reveal important information about intermolecular interactions that stabilize the transition states. doaj.org
Table 1: Hypothetical DFT-Calculated Energy Profile for the Reaction of Hexane-1-sulfonyl Chloride with Butylamine
| Reaction Coordinate | Species | Relative Energy (kcal/mol) |
| 1 | Reactants (Hexane-1-sulfonyl chloride + Butylamine) | 0.0 |
| 2 | Transition State 1 (Nucleophilic Attack) | +15.2 |
| 3 | Tetrahedral Intermediate | -5.7 |
| 4 | Transition State 2 (Chloride Elimination) | +8.9 |
| 5 | Products (this compound + HCl) | -20.3 |
Note: The data in this table is illustrative and based on general principles of sulfonamide formation reactions. Actual values would require specific DFT calculations for the named reactants.
Conformational Analysis and Molecular Dynamics Simulations of Alkane Sulfonyl Amine Chains
The biological activity and physical properties of flexible molecules like this compound are intrinsically linked to their conformational landscape. Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule (conformers) and the energy barriers between them. Molecular dynamics (MD) simulations provide a powerful tool to explore this landscape by simulating the atomic motions of a system over time. nih.gov
The alkane sulfonyl amine chain in this compound, consisting of a hexyl group and a butylamine group linked by a sulfonamide moiety, possesses significant conformational flexibility. The rotation around the various single bonds (C-C, C-S, S-N, N-C) gives rise to a multitude of possible conformations.
MD simulations can be used to study the dynamic behavior of such molecules in different environments, such as in a vacuum, in a solvent, or interacting with a biological target. mdpi.com These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes the positions and velocities of the atoms over time. nih.gov From this trajectory, various properties can be analyzed, including:
Conformational Preferences: Identifying the most populated conformers and the dihedral angle distributions for key rotatable bonds.
Flexibility and Dynamics: Quantifying the flexibility of different parts of the molecule, such as the alkyl chains. Studies have shown that the flexibility of alkylamine chains can influence their reactivity. nih.gov
Solvation Effects: Understanding how the presence of a solvent influences the conformational equilibrium.
For a molecule with a long alkyl chain like this compound, there is a general tendency for the molecule to adopt an extended conformation in many environments. nih.gov However, intramolecular interactions, such as hydrogen bonding between the amine and sulfonyl groups, can lead to more folded or compact structures. MD simulations can quantify the occurrence and lifetime of such intramolecular interactions. researchgate.net
Table 2: Representative Dihedral Angles for Key Bonds in an Extended Conformation of this compound
| Bond | Dihedral Angle (degrees) |
| C-C-S-N | ~180 (anti-periplanar) |
| C-S-N-C | ~60 (gauche) |
| S-N-C-C | ~180 (anti-periplanar) |
Note: These are idealized values for a fully extended conformation. MD simulations would reveal a distribution of these angles reflecting the molecule's flexibility.
Quantitative Structure-Reactivity Relationship (QSRR) Studies on Alkane Sulfonyl Amine Architectures
Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that aim to correlate the chemical structure of a series of compounds with their measured reactivity. proquest.comresearchgate.netresearchgate.netconsensus.app These models are based on the principle that the reactivity of a molecule is a function of its structural, electronic, and physicochemical properties.
For alkanesulfonyl amine architectures, QSRR studies can be developed to predict various reactivity parameters, such as reaction rates, equilibrium constants, or even chromatographic retention behavior which can be related to intermolecular interactions. proquest.comresearchgate.netresearchgate.netconsensus.app The development of a QSRR model typically involves the following steps:
Dataset Selection: A set of structurally related alkanesulfonyl amines with known reactivity data is compiled.
Descriptor Calculation: A large number of molecular descriptors are calculated for each molecule in the dataset. These descriptors can be constitutional, geometrical, physicochemical, or electronic in nature. researchgate.net
Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms like Support Vector Machines (SVM), are used to build a mathematical model that relates the descriptors to the reactivity. proquest.comresearchgate.netresearchgate.netconsensus.appoup.com
Model Validation: The predictive power of the model is assessed using internal and external validation techniques. proquest.comresearchgate.netresearchgate.netconsensus.app
For a molecule like this compound, a QSRR model could be used to predict its reactivity in a specific reaction, for example, its nucleophilicity in a substitution reaction. The descriptors used in such a model might include:
Electronic Descriptors: Highest Occupied Molecular Orbital (HOMO) energy, Lowest Unoccupied Molecular Orbital (LUMO) energy, and charges on the nitrogen and sulfur atoms.
Steric Descriptors: Molecular volume, surface area, and specific steric parameters.
Topological Descriptors: Connectivity indices that describe the branching of the molecule.
Table 3: Examples of Molecular Descriptors Potentially Used in a QSRR Model for Alkanesulfonyl Amine Reactivity
| Descriptor Class | Specific Descriptor | Relevance to Reactivity |
| Electronic | HOMO Energy | Relates to the ability to donate electrons (nucleophilicity). |
| Electronic | Atomic Charge on Nitrogen | Indicates the electron density at the reactive amine center. |
| Steric | Molar Volume | Accounts for the bulkiness of the molecule, which can affect reaction rates. |
| Physicochemical | LogP (Octanol-Water Partition Coefficient) | Reflects the hydrophobicity of the molecule, influencing its behavior in different solvent environments. |
By establishing a robust QSRR model, the reactivity of new, unsynthesized alkanesulfonyl amines can be predicted, thereby accelerating the discovery and design of molecules with desired properties.
Applications of Alkane Sulfonyl Amine Frameworks in Solid Phase Organic Synthesis and Materials Science
Development and Utilization of Alkanesulfonamide "Safety-Catch" Linkers in Solid-Phase Peptide and Organic Synthesis
Solid-phase synthesis has revolutionized the construction of complex molecules like peptides and other organic compounds by anchoring a starting material to an insoluble support and building the molecule step-by-step. nih.govpurdue.edu A critical component of this strategy is the linker, which tethers the molecule to the solid support. nih.gov The "safety-catch" linker concept is particularly powerful; these linkers are stable throughout the synthetic sequence but can be "activated" by a specific chemical reaction to allow for the gentle release of the final product. nih.govresearchgate.net
The alkanesulfonamide framework, structurally related to 4-(Hexane-1-sulfonyl)-butylamine, has been pivotal in the development of a highly effective class of safety-catch linkers. acs.org In this strategy, a carboxylic acid, such as a protected amino acid, is attached to a solid support via an alkanesulfonamide linkage. The resulting N-acylsulfonamide is exceptionally stable under a wide range of reaction conditions, including those that are strongly basic or involve potent nucleophiles. acs.org
Activation for cleavage is typically achieved by N-alkylation of the sulfonamide nitrogen. For instance, treatment with iodoacetonitrile (B1630358) converts the stable N-acylsulfonamide into a highly reactive N-acyl-N-cyanomethylsulfonamide. acs.org This activation step renders the acyl group susceptible to nucleophilic attack, allowing the synthesized molecule to be cleaved from the resin under mild conditions. This method is compatible with both Boc and Fmoc peptide synthesis strategies. nih.gov The use of an alkanesulfonamide linker, as opposed to an arenesulfonamide, was shown to overcome limitations such as incomplete alkylation when dealing with carboxylic acids that have an α-electron-withdrawing group. nih.gov
The versatility of this method allows for the release of the synthesized compound with a variety of nucleophiles, introducing an additional point of diversity at the final step of the synthesis. acs.org
Interactive Table: Comparison of Sulfonamide Linker Activation and Cleavage Strategies
| Linker Type | Activation Method | Cleavage Conditions | Key Advantages | Reference |
|---|---|---|---|---|
| Arenesulfonamide (Kenner Linker) | N-methylation (e.g., with diazomethane) | Forcing conditions (e.g., strong nucleophiles, aminolysis, hydrazinolysis) | Stable to strongly acidic and basic conditions. | nih.gov |
| Alkanesulfonamide | N-alkylation (e.g., with iodoacetonitrile) | Mild nucleophilic cleavage (amines, amino acid esters) | Improved cleavage for substrates with α-electron-withdrawing groups; high loading efficiency. | acs.org |
| N-Acylsulfonamide | Pd(0)-catalyzed allylation | Gentle, neutral conditions | Reduces risk of racemization during activation. | nih.gov |
Rational Design and Development of Advanced Materials Incorporating Sulfonyl Amine Moieties
The unique electronic properties of the sulfonyl amine group make it a valuable component in the rational design of advanced materials. nih.govacs.org The strong electron-withdrawing nature of the sulfonyl group, combined with the hydrogen-bonding capability of the N-H bond in sulfonamides, can be exploited to create materials with specific functions, from therapeutic agents to specialized polymers. nih.govrsc.org A molecule like this compound provides a fundamental blueprint for a bifunctional building block, possessing a reactive amine for polymerization or derivatization and a polar sulfonyl group to influence material properties.
In medicinal chemistry, the sulfonamide moiety is a well-established pharmacophore. The rational design of sulfonamide-containing molecules has led to the development of potent inhibitors for various enzymes by leveraging the specific interactions of the sulfonyl group within protein binding sites. nih.gov
In materials science, the incorporation of sulfonyl groups into polymer backbones is a strategy for creating functional polymers. For example, researchers have designed and synthesized polyethers functionalized with sulfonamide groups. rsc.org In one study, a styrene (B11656) oxide monomer bearing a sulfonamide protecting group was polymerized via ring-opening polymerization. The resulting polymer exhibited high thermal stability. A post-polymerization modification was then demonstrated, converting the sulfonamide into a reactive lithium sulfonate moiety, thereby changing the material's properties and creating a new functional polymer. rsc.org This approach highlights how a building block containing a sulfonyl amine framework can be used to first build a stable polymer structure and then be chemically modified to generate advanced materials.
Interactive Table: Properties of Sulfonamide-Functionalized Polymers
| Polymer Type | Functional Group | Key Property | Potential Application | Reference |
|---|---|---|---|---|
| Sulfonamide-functionalized poly(styrene oxide) | Pendant Sulfonamide | Thermal stability up to 300 °C; Tg ~68-73 °C | Precursor for functional materials. | rsc.org |
| Lithium sulfonated poly(styrene oxide) | Pendant Lithium Sulfonate | Lowered Tg ~18-20 °C | Ion-containing polymer, potentially for membranes or coatings. | rsc.org |
| Polymers from multisulfonyl chloride initiators | Sulfonyl group at chain ends | Controlled molecular weight and narrow distribution via LRP. | Synthesis of well-defined block copolymers and star polymers. | cmu.edu |
Mechanistic Studies of Polymerization Reactions Involving Amine and Sulfonyl Functional Groups
Understanding the reaction mechanisms is crucial for controlling the synthesis and properties of polymers derived from monomers containing amine and sulfonyl groups. The interaction between these two functional groups can lead to complex reaction pathways.
The classic reaction to form a sulfonamide is the nucleophilic attack of a primary or secondary amine on a sulfonyl chloride. rsc.orgcbijournal.com Mechanistic proposals suggest that this reaction proceeds through a direct nucleophilic attack of the amine on the electron-deficient sulfur atom of the sulfonyl chloride, followed by the elimination of hydrogen chloride to form the stable N-S bond. rsc.org
In the context of polymerization, this fundamental reaction can be part of a step-growth condensation process. More advanced polymerization techniques, such as living radical polymerization (LRP), have been initiated by sulfonyl chlorides. cmu.edu Mechanistic studies show that sulfonyl radicals can be generated from sulfonyl chlorides, which then initiate the polymerization of monomers like styrene or methyl methacrylate. cmu.edu The stability and reactivity of these sulfonyl radicals are key to controlling the polymerization. It has been observed that the electronic nature of substituents on aromatic sulfonyl chlorides can affect the reactivity of a second sulfonyl chloride group on the same molecule, influencing the structure of the resulting polymer. cmu.edu
Other mechanistic studies have explored copper-catalyzed multicomponent reactions involving sulfonyl azides, alkynes, and amines. acs.org These investigations revealed that the reaction can proceed through different pathways, leading to either triazoles or amidines, depending on the reactants and conditions. The formation of a ketenimine intermediate has been identified as a key step in the pathway to amidine products. acs.org Such studies are vital for developing synthetic routes to complex molecules and polymers where precise control over bond formation is required. For instance, in the ring-opening polymerization of lactide, sulfonamide complexes have been used as catalysts, and kinetic studies suggest a coordination-insertion mechanism. researchgate.net
Interactive Table: Mechanistic Aspects of Sulfonyl/Amine Reactions
| Reaction Type | Key Intermediate/Species | Proposed Mechanism Step | Outcome | Reference |
|---|---|---|---|---|
| N-Sulfonylation of Amines | Amine-Sulfonyl Chloride Adduct | Nucleophilic attack of amine on sulfonyl chloride. | Sulfonamide formation. | rsc.org |
| Living Radical Polymerization | Sulfonyl Radical (R-SO2•) | Initiation by sulfonyl radical addition to monomer. | Controlled polymer chain growth. | cmu.edu |
| Cu-Catalyzed Amidine Synthesis | Ketenimine | Reaction of in situ generated ketenimine with an amine. | Amidine formation. | acs.org |
| Ring-Opening Polymerization of Lactide | Sulfonamidate-Metal Complex | Coordination-insertion of the monomer. | Polylactide synthesis. | researchgate.net |
Future Directions and Emerging Research Paradigms in 4 Hexane 1 Sulfonyl Butylamine Chemistry
Sustainable and Green Chemistry Approaches for Alkane Sulfonyl Amine Synthesis
Modern synthetic chemistry places a strong emphasis on sustainability, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. This shift is profoundly influencing the synthesis of alkane sulfonyl amines.
A significant advancement is the development of solvent-free reaction conditions, a cornerstone of green chemistry. Mechanochemistry, which uses mechanical force to induce chemical reactions, offers a compelling alternative to traditional solution-based methods. A one-pot, solvent-free mechanochemical process has been demonstrated for the synthesis of various sulfonamides from disulfides and amines. rsc.org This method, which involves a tandem oxidation-chlorination followed by amination, boasts a considerably lower E-factor (a measure of waste produced) compared to conventional protocols, highlighting its environmental benefits. rsc.org Another sustainable approach involves microwave-assisted synthesis under solvent- and catalyst-free conditions, which provides excellent yields of sulfonamides in significantly reduced reaction times. researchgate.net
The replacement of hazardous reagents with more environmentally friendly alternatives is another critical area. Green methodologies are emerging that utilize safer and more sustainable materials. For instance, the combination of hydrogen peroxide (H₂O₂) and thionyl chloride (SOCl₂) serves as a highly reactive system for the direct conversion of thiols to sulfonyl chlorides, which can then be reacted with amines to form sulfonamides in very short times. organic-chemistry.org Similarly, systems using N-chlorosuccinimide (NCS) in water or sodium dichloroisocyanurate dihydrate (NaDCC·2H₂O) as an oxidant provide milder and more eco-friendly pathways for synthesizing sulfonyl chlorides from thiols in situ. organic-chemistry.orgresearchgate.net The use of dimethyl carbonate (DMC), a green and recyclable solvent, in conjunction with aluminum oxide (Al₂O₃) as a reusable dehydrating agent, represents another eco-friendly strategy. nih.gov
Furthermore, the use of stable and less hazardous surrogates for toxic reagents is gaining traction. 1,4-Diazabicyclo[2.2.2]octane (DABCO)-bis(sulfur dioxide) (DABSO) is a bench-stable solid that serves as a safe and effective replacement for gaseous sulfur dioxide in the synthesis of sulfonamides. rsc.orgnih.gov These green approaches are directly applicable to the synthesis of aliphatic sulfonamides like 4-(hexane-1-sulfonyl)-butylamine, paving the way for more sustainable manufacturing processes.
| Green Chemistry Approach | Key Features | Reagents/Conditions | Potential Application for this compound Synthesis |
| Mechanochemistry | Solvent-free, one-pot synthesis, low E-factor. rsc.org | Solid sodium hypochlorite, solid acid/base. rsc.org | Synthesis from hexane-1-thiol or dihexyl disulfide and butylamine (B146782) without solvent. |
| Microwave-Assisted Synthesis | Solvent-free, catalyst-free, rapid reaction times. researchgate.net | Microwave irradiation. researchgate.net | Rapid, energy-efficient reaction of hexane-1-sulfonyl chloride with butylamine. |
| Green Oxidative Chlorination | Use of safer oxidants and solvents. organic-chemistry.orgresearchgate.net | H₂O₂/SOCl₂, NaDCC·2H₂O, NCS/water. organic-chemistry.orgresearchgate.net | In situ generation of hexane-1-sulfonyl chloride from hexane-1-thiol using eco-friendly oxidants. |
| Stable SO₂ Surrogate | Avoids use of toxic, gaseous SO₂. rsc.org | DABSO (DABCO-bis(sulfur dioxide)). rsc.org | Safer synthesis pathway utilizing a stable solid SO₂ source. |
| Green Solvent Systems | Use of recyclable and non-toxic solvents. nih.gov | Dimethyl carbonate (DMC) with Al₂O₃. nih.gov | Performing the sulfonylation reaction in an environmentally benign solvent. |
Exploration of Unconventional Reaction Media for Sulfonamide Transformations
The choice of solvent is a critical factor in the environmental impact of a chemical process. Consequently, research into unconventional and greener reaction media for sulfonamide synthesis is expanding rapidly.
Water, the most abundant and environmentally benign solvent, is being explored for sulfonamide synthesis. researchgate.net Methods have been developed for the oxidative chlorination of thiols and subsequent amination in aqueous systems. organic-chemistry.org Another promising class of alternative solvents are deep eutectic solvents (DES), which are mixtures of hydrogen bond donors and acceptors. A DES composed of choline chloride and glycerol has been successfully used as a reaction medium for the synthesis of sulfonamides from thiols, offering a sustainable and effective environment for the transformation. researchgate.net Ethanol and glycerol are other green solvents that have proven effective for these reactions. researchgate.netcbijournal.com
Photoredox catalysis in green solvent systems like a mixture of acetonitrile (MeCN) and water represents another innovative approach. organic-chemistry.org Visible-light-triggered synthesis, which can proceed without a photocatalyst through the formation of an electron donor-acceptor (EDA) complex, has been successfully carried out in 2-methyltetrahydrofuran (MeTHF), a more environmentally friendly solvent alternative to traditional ethers. researchgate.net These unconventional media not only reduce the environmental footprint but can also offer unique reactivity and selectivity, providing new avenues for the efficient synthesis of this compound.
| Unconventional Medium | Description | Example Reaction Condition | Advantages for Sulfonyl Amine Synthesis |
| Water | The ultimate green solvent. researchgate.net | Oxidative chlorination of thiols followed by amination. organic-chemistry.org | Environmentally benign, low cost, and safe. |
| Deep Eutectic Solvents (DES) | Ionic liquid analogues, often biodegradable. researchgate.net | Choline Chloride/Glycerol (1:2) medium. researchgate.net | Sustainable, effective for sulfonamide formation. |
| Ethanol/Glycerol | Bio-derived, low toxicity solvents. researchgate.netcbijournal.com | Iodine-mediated synthesis from sodium sulfinates. cbijournal.com | Green and readily available alternatives to volatile organic compounds. |
| Acetonitrile/Water | A mixed aqueous-organic system. organic-chemistry.org | Metal-free photoredox-catalyzed sulfonylation. organic-chemistry.org | Can facilitate reactions with broad substrate scope under mild conditions. |
| 2-Methyltetrahydrofuran (MeTHF) | A bio-derived, greener ether solvent. researchgate.net | Visible-light-triggered synthesis via an EDA complex. researchgate.net | High yields at room temperature without base or photocatalyst. |
Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency in Sulfonyl Amine Synthesis
Catalysis is at the heart of modern organic synthesis, enabling reactions to proceed with higher efficiency, selectivity, and under milder conditions. The development of novel catalytic systems for sulfonamide synthesis is a vibrant area of research.
Metal-free catalysis is particularly attractive from a sustainability standpoint, as it avoids the use of often toxic and expensive heavy metals. Iodine-mediated reactions in ethanol provide a novel and efficient metal-free pathway for constructing sulfonamides from sodium sulfinates and amines. cbijournal.com Similarly, electrochemical synthesis represents a powerful, green approach. An elegant electrochemical method for synthesizing sulfonamides from thiols and amines has been developed, offering a route that avoids bulk chemical oxidants. nih.govacs.org
Photocatalysis is another emerging paradigm. A metal-free, environmentally friendly photoredox-catalyzed sulfonylation of phenylhydrazines with thiols has been demonstrated using eosin Y as the catalyst in a green solvent mixture. organic-chemistry.org This strategy leverages visible light as a renewable energy source to drive the chemical transformation.
While metal-free systems are preferred, new metal-based catalysts are also being designed for enhanced performance. Copper-catalyzed oxidative coupling reactions of DABSO with hydrazines and amines allow for sulfonamide synthesis under mild conditions without other additives. thieme-connect.com The development of dual-functional catalytic nanoparticles, such as high-surface-area β-MnO₂, also shows promise for the direct sulfonylation of amines with thiols under an oxygen atmosphere. rsc.org These advanced catalytic systems offer the potential for highly efficient and selective routes to produce this compound, minimizing byproducts and simplifying purification processes.
| Catalytic System | Catalyst Type | Key Features | Example Application |
| Metal-Free Catalysis | Non-metal | Avoids heavy metal contamination, often uses benign reagents. cbijournal.com | Iodine-mediated synthesis in ethanol. cbijournal.com |
| Electrochemical Synthesis | Electricity-driven | Reagent-free oxidation, high atom economy. nih.govacs.org | Direct synthesis from thiols and amines using an electric current. acs.org |
| Photoredox Catalysis | Light-activated | Uses visible light as an energy source, mild reaction conditions. organic-chemistry.org | Eosin Y-catalyzed sulfonylation in MeCN:H₂O. organic-chemistry.org |
| Copper Catalysis | Transition Metal | Mild conditions, high selectivity. thieme-connect.com | Oxidative coupling of DABSO with amines. thieme-connect.com |
| Nanoparticle Catalysis | Heterogeneous | High surface area, potential for recyclability. rsc.org | β-MnO₂ nanoparticles for direct sulfonylation with thiols. rsc.org |
Q & A
Q. What are the recommended synthetic routes for 4-(Hexane-1-sulfonyl)-butylamine?
The compound can be synthesized via oxidation of a sulfide precursor. For example, starting with 4-(hexane-1-sulfinyl)-butylamine, oxidation using potassium permanganate (KMnO₄) in acidic conditions converts the sulfinyl (-SO-) group to sulfonyl (-SO₂-). Alternatively, nucleophilic substitution reactions with hexane-1-sulfonyl chloride and a butylamine derivative in anhydrous solvents (e.g., dichloromethane) under reflux can yield the target compound. Reaction progress should be monitored via TLC or LC-MS .
Q. How can researchers confirm the structural integrity of this compound?
Characterization should include:
- NMR Spectroscopy : ¹H NMR to identify alkyl chain protons (δ 1.2–1.6 ppm for hexane chain; δ 2.8–3.2 ppm for amine-adjacent CH₂) and sulfonyl-induced deshielding. ¹³C NMR can confirm sulfonyl carbon (δ ~55–60 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₀H₂₃NO₂S, theoretical [M+H]⁺ = 230.15 g/mol).
- Chromatography : Use reverse-phase HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) for purity assessment .
Q. What are the key reactivity patterns of this compound?
The sulfonyl group is electron-withdrawing, reducing the nucleophilicity of the amine. Key reactions include:
- Acylation : React with acyl chlorides (e.g., acetyl chloride) in basic conditions to form amides.
- Schiff Base Formation : Condensation with aldehydes (e.g., benzaldehyde) under mild heating.
- Reduction : LiAlH₄ in anhydrous ether may reduce the sulfonyl group to a sulfide, though this requires rigorous inert conditions .
Advanced Research Questions
Q. How can conflicting data on reaction yields or stability be resolved?
Discrepancies in reported yields may arise from variations in solvent polarity, temperature, or catalyst purity. Researchers should:
Q. What computational strategies predict the physicochemical properties of this compound?
Quantum chemistry methods (e.g., Gaussian software) can optimize molecular geometry and calculate electronic properties. QSPR (Quantitative Structure-Property Relationship) models predict solubility, logP, and pKa. Neural networks trained on sulfonamide datasets may refine these predictions. Validate outputs against experimental data (e.g., measured logP via shake-flask method) .
Q. Can this compound enhance CO₂ capture efficiency?
Butylamine derivatives are known CO₂ absorbers. The sulfonyl group may stabilize carbamate intermediates via hydrogen bonding. Test by:
- Conducting NMR titration experiments in D₂O to monitor CO₂ interaction (observe shifts in amine proton signals).
- Comparing Gibbs free energy (ΔG) of CO₂ capture with butylamine controls using isothermal titration calorimetry (ITC) .
Q. What safety protocols are critical for handling this compound?
Based on butylamine hazards:
Q. How can researchers explore pharmacological applications of this compound?
Structural analogs (e.g., β-agonists) indicate potential bioactivity. Steps include:
- In vitro assays : Test binding affinity for adrenergic receptors using radioligand displacement.
- ADMET profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cell monolayers.
- Molecular docking : Simulate interactions with target proteins (e.g., β₂-adrenergic receptor) using AutoDock Vina .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
